REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]#[N:15])=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)([O-])=O>O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:13][C:14]#[N:15])=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2
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Name
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|
Quantity
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20.2 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=CC(=C2C=NNC12)CC#N
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Name
|
|
Quantity
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750 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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20 g
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is recrystallized from tetrahydrofuran/hexane
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Name
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|
Type
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product
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Smiles
|
NC=1C=CC(=C2C=NNC12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |